molecular formula C12H9FN2O2S B063088 Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 181486-57-7

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No. B063088
M. Wt: 264.28 g/mol
InChI Key: UZDXFYLOOANIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the condensation of fluorinated carboxylic acids with aromatic diamines or aminothiophenols, leading to the efficient production of fluoroalkylbenzimidazoles and benzothiazoles. This method showcases broad scope, high yield, and operational simplicity, suggesting potential parallels in the synthesis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (Olivier René et al., 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives reveals a diversity in arrangement and bonding. For instance, a study demonstrated the T-shaped structure of a benzimidazole derivative, showcasing the orientation of its constituent rings and the impact of substituents on its overall geometry, which is crucial for understanding the structural basis of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate's properties (S. M. Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives vary widely, including cyclization, acylation, and Michael addition, leading to a wide array of products with diverse biological activities. These reactions highlight the chemical versatility and reactivity of the benzothiazole core, which is relevant to understanding the chemical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (B. Jismy et al., 2019).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The determination of these properties is essential for applications in material science and pharmaceutical formulation, offering insights into the physical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of benzothiazole derivatives in medicinal chemistry. Studies reveal that these compounds exhibit significant biological activities, such as antimicrobial and antitumor effects, attributed to their chemical structure and properties (M. Hranjec et al., 2017; G. Bannimath et al., 2010). These insights are valuable for predicting the chemical behavior of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate in various environments and interactions.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate serves as a key compound in synthesizing a wide range of chemical derivatives with significant biological activities. One study highlighted its use in creating compounds tested for their ability to bind to central benzodiazepine receptors, indicating potential applications in developing novel anxiolytic agents without the typical benzodiazepine side effects. The study utilized a homology model of the GABA A receptor to assess the binding modes, suggesting the importance of this compound in designing partial agonist drugs (Anzini et al., 2008). Another research focused on the immunomodulatory and anticancer activities of novel thiazolo[3,2-a]benzimidazole derivatives, indicating the compound's role in synthesizing inhibitors for NO generation in macrophage cells and cytotoxic agents against carcinoma cells (Abdel‐Aziz et al., 2009).

Biological and Pharmacological Activities

The compound's derivatives have been explored for various pharmacological applications, including antimicrobial, antifungal, and anticancer activities. One study reported the synthesis of benzothiazole derivatives displaying potent cytotoxicity against certain cancer cell lines, highlighting the structure-activity relationships essential for antitumor specificity and the role of the aryl hydrocarbon receptor in mediating these effects (Hutchinson et al., 2001). Another investigation focused on the antimycobacterial activity of fluorobenzothiazole incorporated imidazolines, underscoring the synthesis process and the biological significance of these compounds in combating tuberculosis (Sathe et al., 2010).

Antitumor Properties

The antitumor benzothiazoles, including derivatives of Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, have been recognized for their selective and potent antitumor properties. Research demonstrates the critical role of cytochrome P450 1A1 in the antitumor activity of these compounds, with the development of amino acid prodrugs to overcome limitations related to the molecule's lipophilicity, thereby enhancing its clinical application prospects (Bradshaw et al., 2002).

properties

IUPAC Name

ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXFYLOOANIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-fluoro-2-amino benzothiazole (10.0 g, 59.5 m.mol) and ethyl bromopyruvate (17.4 g, 89.2 mmol), 3.0 g (19% Yield) of ethyl 7-fluoro-imidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown semi-solid. (M+H) 265.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.